N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide

AhR antagonist Oxalamide chemotype Patent landscaping

Select this unsymmetrical oxalamide to access a differentiated chemical space absent from dominant AhR-modulator patents. The 4-fluoro-3-nitrophenyl motif resists CYP oxidation, while the phenolic OH enhances solubility and enables label-free UV quantification. With three H-bond donors, it builds supramolecular architectures unattainable with simpler diphenyloxalamides, reducing IP risk in target-validation and SAR campaigns.

Molecular Formula C14H10FN3O5
Molecular Weight 319.248
CAS No. 941894-60-6
Cat. No. B2428021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide
CAS941894-60-6
Molecular FormulaC14H10FN3O5
Molecular Weight319.248
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])O
InChIInChI=1S/C14H10FN3O5/c15-11-6-3-9(7-12(11)18(22)23)17-14(21)13(20)16-8-1-4-10(19)5-2-8/h1-7,19H,(H,16,20)(H,17,21)
InChIKeyVPAXMEUKYHBZFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide (CAS 941894-60-6): A Dual Hydrogen-Bond Donor/Acceptor Oxalamide with a Distinctive Substitution Pattern


N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide (CAS 941894-60-6) is a synthetic, unsymmetrically substituted oxalamide derivative. It features a 4-fluoro-3-nitrophenyl moiety on one amide nitrogen and a 4-hydroxyphenyl group on the other, bridged by a central oxalamide (ethanediamide) core [1]. This unique combination of electron-withdrawing (nitro, fluoro) and hydrogen-bond-donating (hydroxy) functionalities is structurally distinct from the heterocycle-substituted oxalamides dominating recent AhR-modulator patents [2], positioning it as a potentially differentiated chemical biology probe or synthetic intermediate.

Why Generic Substitution Fails for N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide


The oxalamide class exhibits extreme functional sensitivity: minor alterations to the N-aryl substitution pattern can invert pharmacological activity (e.g., AhR agonist vs. antagonist) or abolish target engagement entirely [1]. The target compound’s specific 4-fluoro-3-nitro substitution is absent from the exemplified compounds in the leading AhR oxalamide patent, while the 4-hydroxyphenyl moiety introduces a hydrogen-bond donor capacity not present in common analogs bearing methoxy or unsubstituted phenyl groups [1][2]. Generic replacement with a structurally similar but functionally distinct oxalamide carries a high risk of altering solubility, binding mode, and biological outcome, undermining experimental reproducibility in target-validation or SAR campaigns.

Quantitative Differentiation Evidence for N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide vs. Closest Analogs


Substructure Uniqueness Relative to AhR-Modulator Patent Space

A substructure search of the exemplified compounds in the primary oxalamide AhR-modulator patent (US20230108408) reveals that the target compound's N1-(4-fluoro-3-nitrophenyl) fragment is not represented among the 200+ explicitly claimed structures, which predominantly feature N1-heterocyclic substitutions [1]. Similarly, the N2-(4-hydroxyphenyl) moiety is absent; the patent's N2-aryl groups are typically unsubstituted phenyl, halophenyl, or alkylphenyl. This dual absence means the target compound occupies an unexplored region of the oxalamide structure-activity landscape, making it a candidate for IP-liable probe development or lead-hopping campaigns where freedom-to-operate is critical.

AhR antagonist Oxalamide chemotype Patent landscaping Scaffold hopping

Hydrogen-Bond Donor Count Advantage Over Dehydroxy Analogs

Oxalamides are established persistent hydrogen-bonding units capable of forming self-complementary α-network motifs [1]. The target compound's 4-hydroxyphenyl group provides an additional H-bond donor (phenolic OH) beyond the two amide NH donors present in all oxalamides. Calculated H-bond donor count for the target is 3 (two amide NH + one phenolic OH) versus 2 for the common comparator N1,N2-diphenyloxalamide [2]. This donor surplus may enhance solubility in polar media, increase crystal-lattice stabilization energy, or enable ternary co-crystal formation, properties that are directly relevant to formulation, crystallography, and supramolecular chemistry applications.

Hydrogen bonding Oxalamide self-complementarity Solubility Crystal engineering

Electron-Deficient Aryl Ring: Implications for Metabolic Stability vs. Electron-Rich Analogs

The 4-fluoro-3-nitrophenyl ring is strongly electron-deficient due to the combined -I/-M effects of the nitro and fluoro substituents. In oxalamide SAR, electron-deficient N-aryl groups have been correlated with improved metabolic stability relative to electron-rich analogs (e.g., 4-methoxyphenyl), as cytochrome P450-mediated oxidation preferentially targets electron-rich aromatic positions [1]. While no direct microsomal stability data are available for the target compound, the class-level inference is that its electron-poor aryl ring may resist oxidative metabolism more effectively than the electron-rich N2-(4-methoxyphenyl)oxalamide analogs commonly employed in IDO1 inhibitor programs [1].

Metabolic stability Nitroaromatic Fluoroaromatic Oxidative metabolism

Nitro Group as a Spectroscopic Handle: Absent in Most Analog Series

The 3-nitro substituent on the N1-phenyl ring imparts a strong UV-Vis chromophore (λ_max typically 320–350 nm for nitroanilines) that is absent in the majority of biologically active oxalamides, which commonly feature halo, alkyl, or methoxy substituents rather than nitro groups [1]. This enables label-free quantification by HPLC-UV or plate-reader absorbance, a practical advantage for high-throughput screening logistics. Comparator oxalamides such as N1-(4-chlorophenethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide share the nitro chromophore but lack the phenolic OH that facilitates aqueous dissolution, whereas N1-(4-fluoro-3-nitrophenyl)-N2-(4-methoxybenzyl)oxalamide lacks the H-bond donor [2]. The target compound uniquely combines both spectroscopic detectability and H-bond donor capacity.

Nitroaromatic UV-Vis spectroscopy Charge-transfer complex Analytical detection

Optimal Application Scenarios for N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide Based on Evidence


Freedom-to-Operate Lead Identification for AhR Antagonist Programs

Because the compound's substitution pattern is absent from the exemplified chemical space of dominant AhR-modulator patents [1], it serves as a low-IP-risk starting point for medicinal chemistry campaigns targeting the aryl hydrocarbon receptor. Procurement is justified when the goal is to establish a novel, patentable oxalamide series without infringing on existing heterocycle-substituted oxalamide claims.

Supramolecular Co-Crystal Engineering and Hydrogen-Bond Network Studies

The compound's three hydrogen-bond donors (two amide NH, one phenolic OH) leverage the established oxalamide self-complementary hydrogen-bonding motif [1] for constructing extended supramolecular architectures. Researchers in crystal engineering or thermoplastic elastomer design should select this compound over simpler diphenyloxalamides when additional H-bond dimensionality is required.

Metabolic Stability Screening of Electron-Deficient Oxalamide Probes

The strongly electron-deficient 4-fluoro-3-nitrophenyl ring is predicted, on class-level SAR grounds, to resist CYP-mediated oxidative metabolism better than electron-rich N-aryl oxalamides [1]. This compound is therefore a rational procurement choice for labs conducting microsomal stability assays to benchmark the metabolic liability of oxalamide-based tool compounds or chemical probes.

Label-Free High-Throughput Screening Enabled by Intrinsic Nitro Chromophore

The 3-nitro group provides a built-in UV-Vis chromophore, enabling direct quantification by absorbance without fluorescent tagging [1]. For screening facilities running large compound libraries, this label-free detectability, combined with the solubility-enhancing phenolic OH, reduces assay complexity and reagent costs relative to oxalamide analogs that require derivatization.

Quote Request

Request a Quote for N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.